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molecular formula C8H11NO4S2 B062012 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid CAS No. 175201-91-9

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Cat. No. B062012
M. Wt: 249.3 g/mol
InChI Key: GLGDZBUCEUWQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07385040B2

Procedure details

Coupling of ligand to NHS-activated thiopropionic acid Sepharose: 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid was prepared as described in WO 02/05959 (ligand 12). A soluble mixture of a solution of 565 mg of 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid (2.27 mmol) in 2 ml of dist. water, 2 ml of 1M NaHCO3 and 2 ml of ethanol was prepared and adjusted to pH 8.5 with careful addition of 50% aqueous NaOH.
[Compound]
Name
thiopropionic acid Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
565 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([S:7]([CH2:10][CH2:11][CH3:12])(=[O:9])=[O:8])=[CH:5][S:4][C:3]=1[C:13]([OH:15])=[O:14].[OH2:16].[OH-].[Na+:18]>C(O)C>[NH2:1][C:2]1[C:6]([S:7]([CH2:10][CH2:11][CH3:12])(=[O:9])=[O:8])=[CH:5][S:4][C:3]=1[C:13]([OH:15])=[O:14].[C:13]([O-:15])([OH:16])=[O:14].[Na+:18] |f:2.3,6.7|

Inputs

Step One
Name
thiopropionic acid Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
565 mg
Type
reactant
Smiles
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
Name
Type
product
Smiles
C(=O)(O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 2 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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